molecular formula C12H15N3O2S B066445 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 175202-33-2

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B066445
CAS RN: 175202-33-2
M. Wt: 265.33 g/mol
InChI Key: DILQJRLBSNTBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, also known as MRS2500, is a selective P2Y1 receptor antagonist. It is a small molecule that has been widely used in scientific research to investigate the role of P2Y1 receptors in various biological processes.

Mechanism of Action

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid selectively binds to the P2Y1 receptor and blocks its activation by extracellular nucleotides such as ATP and ADP. This inhibition of the P2Y1 receptor can lead to a number of downstream effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release. It has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in lab experiments is its selectivity for the P2Y1 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of potential future directions for research involving 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid. One area of interest is the role of P2Y1 receptors in the development and progression of cancer, and the potential therapeutic applications of P2Y1 receptor antagonists such as 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in cancer treatment. Another area of interest is the potential use of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, where P2Y1 receptors have been implicated in disease pathology. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid, and to develop more potent and selective P2Y1 receptor antagonists for use in scientific research and potential therapeutic applications.

Synthesis Methods

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with various reagents. The final step involves the reaction of the intermediate with 2,2-dimethylpropanoic acid to yield 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid.

Scientific Research Applications

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has been used extensively in scientific research to investigate the role of P2Y1 receptors in various biological processes. It has been shown to be effective in blocking the activation of P2Y1 receptors in vitro and in vivo, making it a valuable tool for studying the physiological and pathological functions of these receptors.

properties

CAS RN

175202-33-2

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

1,3-dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H15N3O2S/c1-6(2)18-10-8(12(16)17)5-13-11-9(10)7(3)14-15(11)4/h5-6H,1-4H3,(H,16,17)

InChI Key

DILQJRLBSNTBOX-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.